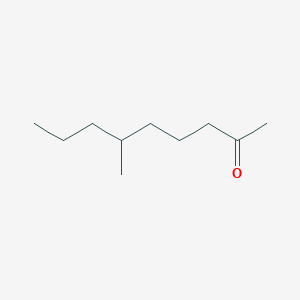
6-Methylnonan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Methylnonan-2-one” is a chemical compound with the molecular formula C10H20O . Its molecular weight is 156.2652 .
Synthesis Analysis
The synthesis of “this compound” involves a process called Catalytic Reductive β-Metalloethylation . This process involves the reaction of pent-1-ene with Et2Zn in the presence of TaCl5 . The reaction forms an organozinc compound, which is then treated with propionyl chloride . The resulting compound is extracted, dried, and evaporated to yield "this compound" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 10 carbon atoms, 20 hydrogen atoms, and 1 oxygen atom .
Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of “this compound” is the reductive β-metalloethylation of 1-alkenes . This reaction is catalyzed by tantalum (Ta) complexes .
Scientific Research Applications
Pheromone Research
6-Methylnonan-2-one has been identified as a significant component in the sex pheromone of the caddisfly Hesperophylax occidentalis. Studies show that extracts containing this compound from female caddisflies elicited strong electroantennogram responses in male antennae, indicating its role in sexual communication and mate attraction in these species (Bjostad, Jewett, & Brigham, 2005).
Synthetic Chemistry
The compound has been used as a target molecule in synthetic chemistry, particularly in the synthesis of racemic analogs of pheromones. A study focused on the catalytic reductive β-metalloethylation in synthesizing 6-Methylnonan-3-one, which is a racemic analog of the caddisfly sex pheromone (Sultanov et al., 2018).
Antifungal Properties
Research involving Bacillus subtilis ZD01 identified 6-Methyl-2-heptanone as a key volatile organic compound with strong antifungal properties against Alternaria solani, a pathogen affecting potatoes. This study highlighted the potential of this compound in biological control and crop protection (Zhang et al., 2022).
Flavourings in Animal Feed
This compound, as part of a chemical group used in flavourings, has been evaluated for safety and efficacy in animal feed. This analysis includes assessing the impact on animal species and potential consumer safety concerns (Westendorf, 2012).
Olfactory Research
Studies have used electroantennogram (EAG) analyses to explore the olfactory response of Hesperophylax occidentalis to 6-methylnonan-3-one. These studies contribute to understanding the chemical specificity and sensitivity of insect olfactory systems (Jewett, Brigham, & Bjostad, 2005).
Safety and Hazards
properties
IUPAC Name |
6-methylnonan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-4-6-9(2)7-5-8-10(3)11/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQPOMZKAGSTQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CCCC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

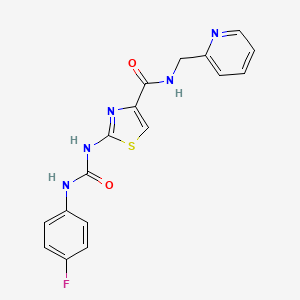
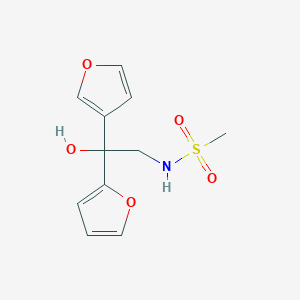
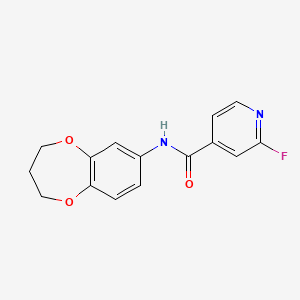

![2-[4-Amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2623136.png)
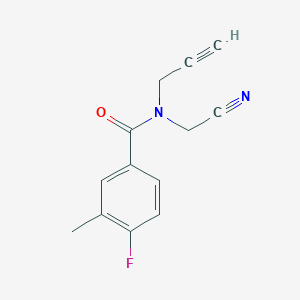
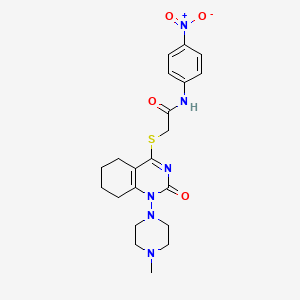

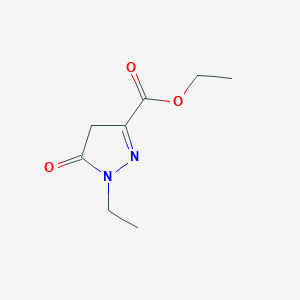

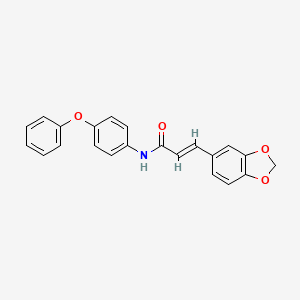
![N'-{(E)-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methylidene}-2-thiophenecarbohydrazide](/img/structure/B2623146.png)
![2-ethyl-N-phenylthieno[2,3-b]thiophene-5-carboxamide](/img/structure/B2623147.png)
![1-(2,3-Dimethoxyphenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2623149.png)